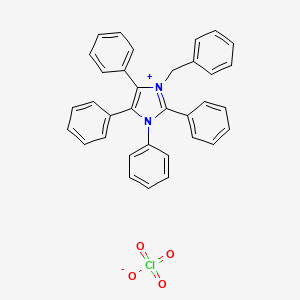![molecular formula C10H19Cl2N3 B2760557 2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride CAS No. 2287272-08-4](/img/structure/B2760557.png)
2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride” is a chemical compound with the CAS Number: 2287272-08-4 . It has a molecular weight of 252.19 . The IUPAC name for this compound is 2-(2,8-diazaspiro[4.5]decan-8-yl)acetonitrile dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H17N3.2ClH/c11-4-8-13-6-2-10(3-7-13)1-5-12-9-10;;/h12H,1-3,5-9H2;2*1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.19 . More detailed physical and chemical properties are not available in the sources I have access to.Aplicaciones Científicas De Investigación
Pharmacological Innovations and Therapeutic Efficacy
Studies on various pharmacological agents, such as ACE inhibitors, antihypertensive drugs, and novel analgesics, provide a framework for understanding the potential applications of complex compounds like 2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride. For example, the review on sulfonamides discusses the patent landscape from 2008 to 2012, emphasizing the therapeutic and diagnostic applications of these compounds in conditions like glaucoma and cancer, showcasing the ongoing innovation in drug development (Carta, Scozzafava, & Supuran, 2012).
Mechanisms of Drug Action
The exploration of drug mechanisms, as seen in the analysis of ACE inhibitors and their combination with diuretics for hypertension treatment, provides insights into how complex compounds interact with biological systems to exert their effects. This area of research is critical for understanding how specific functionalities within a compound, such as those in this compound, might influence therapeutic outcomes (Borghi, Soldati, Bragagni, & Cicero, 2020).
Advancements in Antimicrobial Applications
Research on chitosan and its antimicrobial potential exemplifies the pursuit of novel applications for compounds with unique properties. The study by Raafat and Sahl (2009) reviews chitosan's chemical structure and its broad antimicrobial efficacy, indicating a growing interest in leveraging specific chemical functionalities for healthcare applications. This suggests a landscape where compounds like this compound could be studied for their unique contributions to antimicrobial strategies.
Environmental and Ecotoxicological Considerations
The environmental fate and potential toxicological impacts of widely used chemicals, such as the herbicide 2,4-D, are increasingly important areas of study. This research not only addresses the immediate therapeutic or agricultural applications but also considers the broader ecological and human health implications of chemical exposure. Such considerations are vital for the responsible development and application of new chemical entities (Islam et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary targets of 2-(2,8-Diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride, also known as EN300-6740484, are TYK2 and JAK1 . These are key proteins involved in the signaling pathways of various cytokines and growth factors. They play a crucial role in immune response, cell growth, and survival.
Mode of Action
EN300-6740484 interacts with its targets, TYK2 and JAK1, by inhibiting their kinase activity . This inhibition blocks the activation of the downstream signaling pathways, thereby modulating the immune response and inflammation .
Biochemical Pathways
The inhibition of TYK2 and JAK1 affects the JAK-STAT signaling pathway . This pathway is involved in transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which causes DNA transcription and activity in the cell. The inhibition of this pathway by EN300-6740484 can lead to reduced inflammation and immune response .
Result of Action
The result of EN300-6740484’s action is the modulation of the immune response and inflammation . By inhibiting TYK2 and JAK1, it can potentially reduce the symptoms of diseases driven by overactive immune response or chronic inflammation .
Propiedades
IUPAC Name |
2-(2,8-diazaspiro[4.5]decan-8-yl)acetonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.2ClH/c11-4-8-13-6-2-10(3-7-13)1-5-12-9-10;;/h12H,1-3,5-9H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUQUFJRBQJOQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC12CCN(CC2)CC#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,6-dimethylphenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2760479.png)
![2-((5-fluoro-2-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2760482.png)

![3-[5-(Difluoromethyl)-4-iodo-3-methylpyrazol-1-yl]butanoic acid](/img/structure/B2760484.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2760486.png)

![5-[2-(4-Fluorophenyl)diazenyl]-4-(4-methoxyphenyl)-2-(4-pyridinyl)pyrimidine](/img/structure/B2760488.png)


![1-{[2-(2-Hydroxyethoxy)ethyl]amino}-3-methyl-2-(prop-2-en-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2760493.png)
![Benzo[d]thiazol-6-yl(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone](/img/structure/B2760495.png)
